LL-37 is synthesized primarily in epithelial cells and immune cells, including macrophages and neutrophils. It is classified as an antimicrobial peptide, which is a component of the innate immune system, exhibiting both antimicrobial and anti-inflammatory activities . FK-13 represents a shorter analog of LL-37 that retains essential biological functions while minimizing potential cytotoxicity .
The synthesis of FK-13 typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of the peptide. The synthesis process includes the following steps:
The molecular structure of FK-13 reveals an amphipathic alpha-helical conformation, which is crucial for its interaction with bacterial membranes. Structural studies indicate that FK-13 can self-assemble into fibrillar structures, enhancing its antimicrobial efficacy .
Key structural data include:
FK-13 exhibits various chemical interactions that are pivotal for its biological activity:
The mechanism by which FK-13 exerts its antimicrobial effects involves several key steps:
Data from studies indicate that FK-13 maintains its activity in physiological conditions, making it a promising candidate for therapeutic applications against antibiotic-resistant bacteria .
FK-13 possesses several notable physical and chemical properties:
FK-13 has several potential applications in scientific research and medicine:
LL-37 FK-13 (sequence: Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg) is a 13-amino acid fragment derived from residues 17–29 of the human cathelicidin antimicrobial peptide LL-37 [1] [5]. This region was identified as the minimal antimicrobial core of the parent peptide through systematic structure-activity relationship studies. NMR structural analysis of full-length LL-37 revealed a curved amphipathic helix-bend-helix motif (residues 2–31) followed by a disordered C-terminal tail [2] [8]. Within this structure, FK-13 corresponds to a segment of the C-terminal helix that is rich in cationic and hydrophobic residues, facilitating its interaction with microbial membranes [2] [7].
Table 1: Structural Comparison of LL-37 and FK-13
Parameter | LL-37 | FK-13 |
---|---|---|
Parent Residues | Full-length (1-37) | Fragment (17-29) |
Amino Acid Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | FKRIVQRIKDFLR |
Length | 37 residues | 13 residues |
Net Charge | +6 | +4 |
Dominant Structure | Amphipathic helix-bend-helix | Short amphipathic helix |
The design of FK-13 leveraged key structural principles:
As a proteolytic fragment of LL-37, FK-13 retains multifaceted roles in innate immunity:
Table 2: Key Immune Functions of LL-37 FK-13
Function | Mechanism | Pathogen/Target |
---|---|---|
Direct Antimicrobial | Membrane permeabilization via carpet-like mechanism | MRSA, MDRPA, VREF |
Immunomodulation | Inhibition of TLR4/NF-κB signaling; reduction of TNF-α, IL-6 | Gram-negative bacteria/LPS |
Anti-Biofilm | Disruption of extracellular polymeric matrix; inhibition of bacterial adhesion | P. aeruginosa, S. aureus |
Synergy | Potentiation of chloramphenicol and other antibiotics | Multidrug-resistant bacterial strains |
The development of FK-13 addressed critical limitations of full-length LL-37:
Table 3: Advantages of FK-13 Over Full-Length LL-37
Parameter | LL-37 | FK-13 | Improvement |
---|---|---|---|
Cytotoxicity (HC₅₀) | ~100 μM | >500 μM | 5-fold increase |
Proteolytic Resistance | Low (cleaved by kallikreins) | High (stable in serum) | Enhanced stability |
Production Cost | High (37 residues) | Low (13 residues) | ~3-fold reduction |
Salt Sensitivity | Activity loss in physiological salts | Retained activity | Clinically relevant |
The strategic truncation to FK-13 exemplifies a rational approach to antimicrobial peptide design—preserving functional domains while eliminating sequences contributing to toxicity and instability [1] [7] [9]. Engineered analogs like FK-13-a1 further optimize this scaffold by incorporating non-natural amino acids to boost stability and specificity against resistant pathogens [1].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3